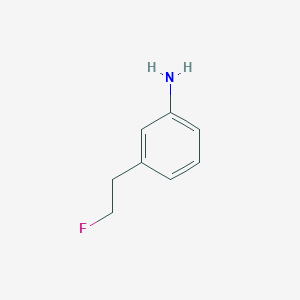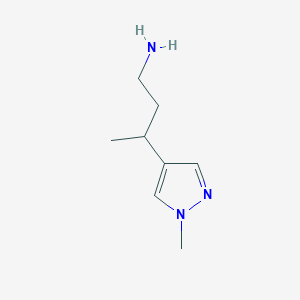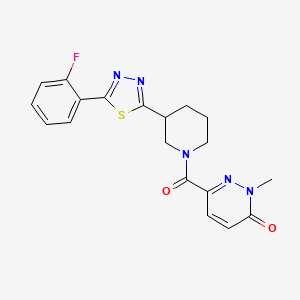![molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2](/img/structure/B2613304.png)
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an intermediate in the synthesis of Lisinopril, which is an angiotensin-converting enzyme inhibitor used in the treatment of hypertension, congestive heart failure, and heart attacks .
Synthesis Analysis
The synthesis of this compound involves the use of N-Benzyloxycarbonylglycine, a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also involved .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study highlighted the enantioselective synthesis of a related compound, demonstrating the potential for producing optically pure compounds through palladium-catalyzed amide coupling and subsequent oxazole formation. This process involved bromination and DBU-promoted cyclization, underscoring the compound's utility in synthesizing macrocyclic azole peptides without racemization (Takuji Magata et al., 2017).
Synthesis and Transformations
Another research effort involved the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This work demonstrated the compound's versatility in undergoing functional modifications, allowing for the introduction of various residues, which could have implications in developing new materials or drugs (V. M. Prokopenko et al., 2010).
Crystal Structure Analysis
The crystal structure of a related compound was analyzed, revealing insights into its molecular configuration, which is stabilized by intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's potential interactions and stability in various applications (Vasu et al., 2004).
Oxazolidine Derivatives Synthesis
Research on the synthesis of oxazolidine derivatives, such as methyl 2-amino-3H-1-benzazepine-4-carboxylates, from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, showcased the compound's role in creating heterocyclic structures. This work emphasizes the compound's contribution to expanding the toolkit for synthesizing diverse organic molecules (H. Lim et al., 2007).
Interaction with Isocyanoacetate
The interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate led to novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate. Such studies highlight the potential for chemical modifications and the synthesis of novel compounds with potentially unique properties (O. Shablykin et al., 2016).
Wirkmechanismus
The compound is an intermediate in the synthesis of Lisinopril, an angiotensin-converting enzyme inhibitor . Lisinopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, lisinopril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAABRCDUVHSH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)


![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
